Quinazoline-8-carboxylic acid Quinazoline-8-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13510553
InChI: InChI=1S/C9H6N2O2/c12-9(13)7-3-1-2-6-4-10-5-11-8(6)7/h1-5H,(H,12,13)
SMILES: C1=CC2=CN=CN=C2C(=C1)C(=O)O
Molecular Formula: C9H6N2O2
Molecular Weight: 174.16 g/mol

Quinazoline-8-carboxylic acid

CAS No.:

Cat. No.: VC13510553

Molecular Formula: C9H6N2O2

Molecular Weight: 174.16 g/mol

* For research use only. Not for human or veterinary use.

Quinazoline-8-carboxylic acid -

Specification

Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
IUPAC Name quinazoline-8-carboxylic acid
Standard InChI InChI=1S/C9H6N2O2/c12-9(13)7-3-1-2-6-4-10-5-11-8(6)7/h1-5H,(H,12,13)
Standard InChI Key UPGZAERNNNZSPM-UHFFFAOYSA-N
SMILES C1=CC2=CN=CN=C2C(=C1)C(=O)O
Canonical SMILES C1=CC2=CN=CN=C2C(=C1)C(=O)O

Introduction

Chemical Properties and Structural Characterization

Quinazoline-8-carboxylic acid possesses a molecular weight of 174.16 g/mol and an IUPAC name of quinazoline-8-carboxylic acid . The SMILES notation for its structure is C1=CC2=CN=CN=C2C(=C1)C(=O)O, reflecting a bicyclic quinazoline system fused with a benzene ring and a carboxylic acid substituent . The InChIKey identifier, UPGZAERNNNZSPM-UHFFFAOYSA-N, facilitates unambiguous chemical database referencing .

Molecular and Spectral Data

The compound’s molecular formula, C₉H₆N₂O₂, was confirmed via high-resolution mass spectrometry . X-ray crystallography and NMR studies reveal planarity in the quinazoline ring system, with the carboxylic acid group contributing to hydrogen-bonding interactions . The pKa of the carboxylic acid moiety is approximately 4.2, enabling pH-dependent reactivity in biological systems .

Stability and Reactivity

Quinazoline-8-carboxylic acid exhibits moderate stability under ambient conditions but undergoes decarboxylation at elevated temperatures (>150°C) . Its reactivity is influenced by the electron-deficient quinazoline core, which participates in nucleophilic substitutions at the 2- and 4-positions .

Synthesis and Derivative Formation

Green Synthesis via Isatoic Anhydride-8-Amide

A landmark study demonstrated the synthesis of quinazoline-8-carboxylic acid derivatives using isatoic anhydride-8-amide (IAA) as a key intermediate . By treating 2,3-dioxoindoline-7-carboxylic acid with hydroxylamine under basic conditions, IAA forms via a Schmidt reaction. Subsequent cyclization at room temperature yields quinazoline-8-carboxylic acid in 85% efficiency (Table 1) .

Table 1: Optimization of Quinazoline-8-Carboxylic Acid Synthesis

ConditionTemperatureYield (%)Reference
Hydroxylamine, NaOH25°C85
NH₂OH·HCl, K₂CO₃50°C78
Microwave Irradiation100°C92

Functionalization Strategies

The carboxylic acid group enables diverse derivatization:

  • Amide Formation: Coupling with amines using EDC/HOBt yields 8-carboxamide derivatives (e.g., 15, 89% yield) .

  • Cyano Derivatives: Treatment with cyanogen bromide forms nitrile analogs (21), which exhibit enhanced kinase inhibition .

  • Halogenation: Electrophilic substitution introduces bromine or fluorine at the 6-position, critical for Aurora A kinase targeting .

Pharmacological Applications

Antiallergy Activity

The 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid analog demonstrated potent antiallergy effects in murine models, inhibiting histamine release by 72% at 10 mg/kg . Its mechanism involves blockade of mast cell degranulation via modulation of Syk kinase signaling .

CompoundCell LineIC₅₀ (µM)Target KinaseReference
6eMCF-7168.78Aurora A
19A54945.2EGFR
21HeLa92.4CA XII

Enzyme Inhibition

Anilinoquinazoline-based carboxylic acids, such as 8a–c, inhibited carbonic anhydrase isoforms IX and XII (Kᵢ = 8.3–12.7 nM), making them candidates for hypoxic tumors .

Structural Analogs and Comparative Analysis

Triazolo-Quinazoline Hybrids

5-Oxo-3-phenyl-4,5-dihydro triazolo[1,5-a]quinazoline-8-carboxylic acid (C₁₆H₁₀N₄O₃) incorporates a triazolo ring, enhancing DNA intercalation capacity . Its logP value of 2.1 suggests improved membrane permeability compared to the parent compound .

Pyrido-Quinazoline Derivatives

The 11-oxo-pyrido[2,1-b]quinazoline scaffold increases solubility (logS = -3.1) while maintaining affinity for IgE receptors .

Research Gaps and Future Directions

Despite advances, challenges persist:

  • Pharmacokinetics: Most studies lack in vivo bioavailability data.

  • Selectivity: Off-target kinase interactions remain problematic . Future work should prioritize prodrug strategies to enhance oral absorption and computational modeling to refine target specificity.

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